Cas no 108646-17-9 (Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 3-(aminocarbonyl)-1-a-D-arabinofuranosylpyridinium inner salt (9CI))

Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 3-(aminocarbonyl)-1-a-D-arabinofuranosylpyridinium inner salt (9CI) structure
108646-17-9 structure
Product Name:Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 3-(aminocarbonyl)-1-a-D-arabinofuranosylpyridinium inner salt (9CI)
Numero CAS:108646-17-9
MF:C21H27N7O14P2
MW:663.425106287003
CID:186543
PubChem ID:196623
Update Time:2025-04-19

Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 3-(aminocarbonyl)-1-a-D-arabinofuranosylpyridinium inner salt (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • (2S,3S,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate
    • Adenosine5'-(trihydrogen diphosphate), P'&reg
    • nicotinamide arabinoside adenine dinucleotide
    • (2S,3S,4R,5R)-5-({[{[{[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]oxy}methyl)-2-(3-carbamoylpyridinium-1-yl)-4-hydroxytetrahydrofuran-3-olate (non-preferred name)
    • 5'-ester with 3-(aminocarbonyl)-1-a-D-arabinofuranosylpyridinium inner salt (9C
    • 5'-ester with 3-(aminocarbonyl)-1-a-D-arabinofuranosylpyridinium inner salt (9CI)
    • alpha-Naad
    • DTXSID60148659
    • 108646-17-9
    • CHEBI:180596
    • Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 3-(aminocarbonyl)-1-a-D-arabinofuranosylpyridinium inner salt (9CI)
    • Inchi: 1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-30,32H,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15+,16-,20+,21-/m1/s1
    • Chiave InChI: VOXRVZMOBSLKFE-DUYCQTTQSA-N
    • Sorrisi: P(=O)(O)(OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H]([N+]2C=CC=C(C(N)=O)C=2)O1)[O-])O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O

Proprietà calcolate

  • Massa esatta: 663.10931
  • Massa monoisotopica: 663.10912256g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 7
  • Conta accettatore di obbligazioni idrogeno: 18
  • Conta atomi pesanti: 44
  • Conta legami ruotabili: 11
  • Complessità: 1130
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 6
  • XLogP3: niente
  • Superficie polare topologica: 321Ų

Proprietà sperimentali

  • PSA: 321.09

Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 3-(aminocarbonyl)-1-a-D-arabinofuranosylpyridinium inner salt (9CI) Letteratura correlata

Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited